1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane
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Overview
Description
1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane, also known as 1-Methylsilatrane, is a unique organosilicon compound. It is characterized by its bicyclic structure, which includes a silicon atom integrated into a nitrogen-containing ring system.
Preparation Methods
The synthesis of 1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH2CH2)3N with methylating agents. One common method is the reaction with methyl iodide under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of silatrane oxides.
Reduction: Reduction reactions can be carried out using hydride donors, resulting in the formation of reduced silatrane derivatives.
Substitution: It can undergo substitution reactions, particularly at the silicon atom, with reagents such as halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with mercury(II) salts can yield 1-substituted silatranes .
Scientific Research Applications
1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane has a wide range of scientific research applications:
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studies in biochemistry and molecular biology.
Mechanism of Action
The mechanism by which 1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane exerts its effects involves its ability to form stable complexes with various molecules. The silicon atom in its structure can coordinate with different ligands, facilitating various chemical transformations. This coordination ability is crucial for its reactivity and applications in catalysis and material science .
Comparison with Similar Compounds
1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:
1-Methoxysilatrane: Similar in structure but with a methoxy group instead of a methyl group.
1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Contains oxygen atoms in the ring system, altering its reactivity and applications.
The uniqueness of this compound lies in its specific combination of nitrogen and silicon atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
31701-36-7 |
---|---|
Molecular Formula |
C7H18N4Si |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
1-methyl-2,5,8,9-tetraza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H18N4Si/c1-12-8-2-5-11(6-3-9-12)7-4-10-12/h8-10H,2-7H2,1H3 |
InChI Key |
WTNHSLOTBCGWBY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]12NCCN(CCN1)CCN2 |
Origin of Product |
United States |
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